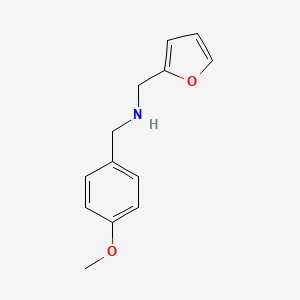

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

Vue d'ensemble

Description

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a benzyl group substituted with a methoxy group, and an amine functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine typically involves the reaction of furan-2-ylmethanol with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.

Applications De Recherche Scientifique

Organic Synthesis

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can yield new compounds with potential applications in drug development and material science.

| Reaction Type | Common Reagents | Expected Products |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | Aldehydes, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols, secondary amines |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | New carbon-nitrogen bonds |

Research indicates that this compound may exhibit various biological activities, including anticancer and neuroactive properties.

- Anticancer Properties :

Studies have demonstrated that furan derivatives can inhibit the growth of cancer cells. For example, in vitro tests on the MCF-7 breast cancer cell line showed promising cytotoxic effects.

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| MCF-7 | TBD | TBD |

| KARPAS422 | 12 | Significant |

| MDA-MB468 | 15 | Significant |

- Neuroactive Properties :

Emerging evidence suggests that furan derivatives may influence neurotransmitter systems, although specific studies on this compound are still needed to clarify these effects.

Pharmaceutical Development

The compound is being explored as a lead candidate in drug discovery due to its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of furan derivatives against the NCI-60 cancer cell line panel. The results indicated that several derivatives exhibited over 50% growth inhibition across multiple cell lines.

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that furan derivatives showed significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound was tested in carrageenan-induced inflammation models, showing an edema reduction of approximately 70%.

| Compound | Edema Reduction (%) |

|---|---|

| Furan Derivative | 70 |

| Rofecoxib (control) | 75 |

Case Study 3: Enzymatic Inhibition

Research has shown that structurally related compounds inhibit phosphodiesterase enzymes, indicating potential therapeutic applications in conditions such as erectile dysfunction or pulmonary hypertension.

Mécanisme D'action

The mechanism by which Furan-2-ylmethyl-(4-methoxy-benzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The exact pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-ylmethyl-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

Furan-2-ylmethyl-(4-chloro-benzyl)-amine: Contains a chloro group instead of a methoxy group.

Furan-2-ylmethyl-(4-nitro-benzyl)-amine: Features a nitro group in place of the methoxy group.

Uniqueness

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Activité Biologique

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₇NO₂, with a molar mass of approximately 231.3 g/mol. The structure comprises a furan ring linked to a methoxy-substituted benzyl group via an amine functional group. This specific arrangement contributes to its distinct chemical and biological properties.

The mechanism of action for furan derivatives, including this compound, often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, similar compounds have been shown to inhibit certain enzymes, impacting metabolic pathways and influencing cellular functions.

Anticancer Activity

Research indicates that furan derivatives possess significant anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. In studies involving the NCI-60 cell line panel, compounds with similar structures exhibited mean growth inhibition rates exceeding 50% against several cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine | < 4 | Various (NCI-60 panel) |

| (4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amine | 6.68 | Breast Cancer |

| (4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amine | 9.33 | Lung Cancer |

Neuroactive Properties

Furan derivatives are also being investigated for their neuroactive properties. Some studies suggest that these compounds may influence the central nervous system, potentially offering therapeutic avenues for neurological disorders .

Case Studies and Research Findings

A notable study investigated the biological activity of various furan derivatives, including this compound. The results indicated that these compounds could serve as lead compounds in drug development due to their promising pharmacological profiles.

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against specific cancer cell lines, supporting its potential as an anticancer agent.

- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with key enzymes involved in cancer progression, suggesting a potential pathway for therapeutic intervention .

Future Directions

Ongoing research aims to optimize the pharmacological profile of this compound through structural modifications and enhanced synthesis methods. Understanding its interactions with biological targets will be crucial for developing effective therapeutic agents based on this compound.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCLTNSLLMYDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355123 | |

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225236-03-3 | |

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.